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Compound of Interest

Compound Name: 2-Methyl-4-nitropyridin-3-ol

CAS No.: 15128-83-3

Cat. No.: B3104982

Get Quote

For: Researchers, scientists, and drug development professionals.

Abstract
This document provides a comprehensive guide to the scalable synthesis of 2-Methyl-4-
nitropyridin-3-ol, a key intermediate in pharmaceutical development. Recognizing the

industrial demand for robust and efficient synthetic routes, this application note details a two-

step process commencing from readily available starting materials. The protocols herein are

designed for scalability, emphasizing safety, yield, and purity. The causality behind

experimental choices is thoroughly explained, providing a framework for adaptation and

optimization.

Introduction: The Significance of 2-Methyl-4-
nitropyridin-3-ol
Substituted nitropyridines are pivotal building blocks in medicinal chemistry, serving as

precursors for a wide array of bioactive molecules.[1] The title compound, 2-Methyl-4-
nitropyridin-3-ol, embodies a unique substitution pattern that makes it a valuable intermediate
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for the synthesis of complex heterocyclic systems. The presence of the nitro group allows for

further functionalization, such as reduction to an amino group, which can then participate in a

variety of coupling reactions. The hydroxyl and methyl groups provide additional handles for

modifying the molecule's physicochemical properties. A scalable and economically viable

synthesis is therefore of paramount importance for enabling its use in drug discovery and

development programs.

This guide presents a validated two-step synthetic pathway, beginning with the synthesis of the

key precursor, 2-methylpyridin-3-ol, followed by its regioselective nitration.

Strategic Overview of the Synthetic Pathway
The synthesis of 2-Methyl-4-nitropyridin-3-ol is approached in two major stages. This

strategy is designed to utilize cost-effective and readily available starting materials, ensuring

the overall process is amenable to large-scale production.

Stage 1: Precursor Synthesis

Stage 2: Regioselective Nitration

2-Acetylfuran

2-Methylpyridin-3-ol

Ammonolysis/
Ring Transformation

2-Methylpyridin-3-ol

2-Methyl-4-nitropyridin-3-ol

Nitration (HNO3/H2SO4)
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Figure 1: High-level overview of the two-stage synthesis.

Stage 1: Scalable Synthesis of 2-Methylpyridin-3-ol
The synthesis of the crucial intermediate, 2-methylpyridin-3-ol, can be efficiently achieved from

2-acetylfuran through a ring-transformation reaction. This method is advantageous due to the

commercial availability and relatively low cost of 2-acetylfuran.

Mechanistic Rationale
The conversion of a furan ring into a pyridine ring in the presence of ammonia is a well-

established transformation. The reaction proceeds through a series of intermediates, initiated

by the reaction of the acetyl group with ammonia to form an enamine. Subsequent ring-opening

of the furan, followed by intramolecular condensation and dehydration, leads to the formation of

the pyridine ring. The use of high temperature and pressure facilitates this transformation on a

larger scale. A plausible mechanism involves the formation of a 1,5-dicarbonyl intermediate

which then undergoes cyclization with ammonia.[2]

Detailed Experimental Protocol for 2-Methylpyridin-3-ol
Materials and Reagents:

Reagent CAS Number Molecular Weight
Moles (for 100g
scale)

2-Acetylfuran 1192-62-7 110.11 g/mol 0.908 mol

Ammonium Hydroxide

(28-30%)
1336-21-6 35.05 g/mol ~10-15 equivalents

Ammonium Chloride 12125-02-9 53.49 g/mol Catalytic

Toluene 108-88-3 92.14 g/mol Solvent

Procedure:
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Reactor Setup: To a high-pressure stainless-steel reactor equipped with a mechanical stirrer,

thermocouple, and pressure gauge, add 2-acetylfuran (100 g, 0.908 mol) and toluene (500

mL).

Addition of Reagents: Add ammonium chloride (24.3 g, 0.454 mol) to the reactor. Seal the

reactor and begin stirring.

Ammonia Addition: Carefully add concentrated ammonium hydroxide (approx. 500 mL, ~10-

15 equivalents) to the reactor.

Reaction Conditions: Heat the reactor to 180-200 °C. The pressure will rise due to the

autogenous pressure of the solvent and reagents. Monitor the reaction progress by taking

aliquots (if the reactor setup allows) and analyzing by TLC or GC-MS. The reaction is

typically complete within 8-12 hours.

Work-up:

Cool the reactor to room temperature and carefully vent the excess ammonia in a well-

ventilated fume hood.

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer with toluene (3 x 200 mL).

Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium

sulfate.

Purification:

Filter off the drying agent and concentrate the organic phase under reduced pressure to

yield the crude product.

The crude 2-methylpyridin-3-ol can be purified by vacuum distillation or recrystallization

from a suitable solvent system (e.g., toluene/heptane) to afford the product as a solid.

Expected Yield: 60-70%
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Stage 2: Regioselective Nitration of 2-Methylpyridin-
3-ol
The nitration of 2-methylpyridin-3-ol to 2-methyl-4-nitropyridin-3-ol is a critical step that

requires careful control of reaction conditions to ensure high regioselectivity and safety.

Mechanistic Rationale and Regioselectivity
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The

electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated

nitric acid and sulfuric acid.

HNO3

H2NO3+

+ H2SO4

NO2+

- H2O

HSO4-

H2SO4

Click to download full resolution via product page

Figure 2: Generation of the nitronium ion.

The regioselectivity of the nitration is dictated by the directing effects of the substituents on the

pyridine ring. The hydroxyl group at the 3-position is a strongly activating, ortho-, para-directing

group. The methyl group at the 2-position is a weakly activating, ortho-, para-directing group.

Hydroxyl group directing effect: Directs to positions 2, 4, and 6. Position 2 is already

occupied, and position 6 is sterically less hindered than position 4, but electronically, the

para-position (4) is highly favored.
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Methyl group directing effect: Directs to positions 3, 4, and 6. Position 3 is occupied.

Considering both effects, the 4-position is the most electronically activated and sterically

accessible position for electrophilic attack. Therefore, the nitration is expected to proceed with

high regioselectivity to yield 2-methyl-4-nitropyridin-3-ol.

Detailed Experimental Protocol for 2-Methyl-4-
nitropyridin-3-ol
Materials and Reagents:

Reagent CAS Number Molecular Weight
Moles (for 50g
scale)

2-Methylpyridin-3-ol 1121-25-1 109.13 g/mol 0.458 mol

Sulfuric Acid (98%) 7664-93-9 98.08 g/mol ~4-5 volumes

Nitric Acid (65-70%) 7697-37-2 63.01 g/mol 1.1 equivalents

Procedure:

Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a

thermocouple, and a dropping funnel, add concentrated sulfuric acid (200 mL).

Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.

Substrate Addition: Slowly add 2-methylpyridin-3-ol (50 g, 0.458 mol) portion-wise to the cold

sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all the solid has

dissolved.

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly

adding concentrated nitric acid (32.5 mL, ~0.504 mol, 1.1 eq) to concentrated sulfuric acid

(50 mL) while cooling in an ice bath.

Nitration: Add the prepared nitrating mixture dropwise to the solution of 2-methylpyridin-3-ol

in sulfuric acid via the dropping funnel. Maintain the internal temperature between 0-5 °C

throughout the addition. The addition should take approximately 1-2 hours.
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Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an

additional 1-2 hours. Monitor the reaction progress by quenching a small aliquot in water,

neutralizing, extracting, and analyzing by TLC or LC-MS.

Work-up:

Carefully pour the reaction mixture onto crushed ice (approx. 1 kg) with vigorous stirring.

This step is highly exothermic and should be performed with caution.

Neutralize the acidic solution by the slow addition of a saturated solution of sodium

carbonate or a 50% aqueous solution of sodium hydroxide until the pH is approximately 7.

The product will precipitate out as a solid.

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

Isolation and Purification:

Collect the solid product by filtration using a Buchner funnel.

Wash the filter cake with cold water until the washings are neutral.

Dry the product in a vacuum oven at 50-60 °C.

Further purification can be achieved by recrystallization from ethanol or an ethanol/water

mixture.

Expected Yield: 75-85%

Safety Considerations
Nitration: Nitration reactions are highly energetic and can become uncontrollable if the

temperature is not carefully managed. The use of a jacketed reactor with a reliable cooling

system is essential for large-scale synthesis. Always add the nitrating agent slowly and

monitor the temperature closely.

Acid Handling: Concentrated sulfuric and nitric acids are highly corrosive. Appropriate

personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a

lab coat, must be worn. All operations should be conducted in a well-ventilated fume hood.
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Quenching: The quenching of the reaction mixture on ice is highly exothermic. This should

be done slowly and with efficient stirring to dissipate the heat.

Summary of Scalable Synthesis
Step

Starting
Material

Product
Key
Reagents

Temperatur
e (°C)

Yield (%)

1 2-Acetylfuran

2-

Methylpyridin

-3-ol

NH₄OH,

NH₄Cl
180-200 60-70

2

2-

Methylpyridin

-3-ol

2-Methyl-4-

nitropyridin-3-

ol

HNO₃, H₂SO₄ 0-5 75-85
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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